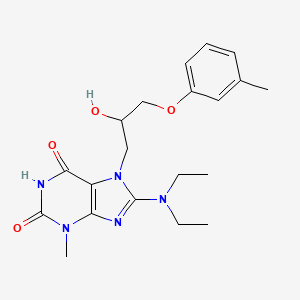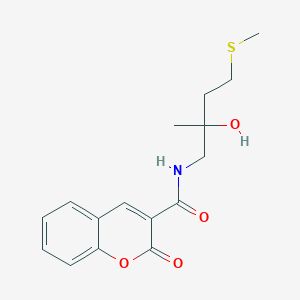![molecular formula C19H20N4O2S3 B2482043 N-cyclopentyl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040653-58-4](/img/structure/B2482043.png)
N-cyclopentyl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The scientific interest in heterocyclic compounds, particularly those containing pyrimidine and thiazolo[4,5-d]pyrimidine rings, stems from their broad range of biological activities and applications in medicinal chemistry. These compounds often exhibit potent antitumor, antimicrobial, and anti-inflammatory activities due to their unique molecular structures and reactivity (Edrees & Farghaly, 2017).
Synthesis Analysis
The synthesis of similar heterocyclic compounds typically involves multistep reactions, starting from simple precursors to achieve the desired complex structures. For example, the synthesis of benzo[6″,7″]cyclohepta[1″,2″:4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones was accomplished through reactions involving 2-dimethylaminomethylenebenzosuberone with amino-thioxo-pyrimidinones and subsequent cyclization steps (Edrees & Farghaly, 2017).
Molecular Structure Analysis
Molecular structure analysis of these compounds often employs techniques such as NMR, IR, and X-ray single-crystal determination to elucidate their geometries, bonding, and configurations. For instance, N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate's structure was comprehensively characterized, highlighting the importance of theoretical and experimental methods in confirming molecular structures (Orek, Koparir, & Koparır, 2012).
Chemical Reactions and Properties
The reactivity of thiazolo[4,5-d]pyrimidin-5-yl compounds with various reagents can lead to a wide range of derivatives, showcasing their versatile chemical properties. These reactions often involve cyclocondensation, nucleophilic substitution, and electrophilic addition, enabling the synthesis of compounds with potential biological activities (Desenko et al., 1998).
Applications De Recherche Scientifique
Synthesis and Potential Anticancer Agents
The compound has been utilized in the synthesis of novel heterocyclic compounds exhibiting moderate to high anticancer activity against various cancer cell lines. For instance, Abdelhamid et al. (2016) synthesized new 3-heteroarylindoles demonstrating significant anticancer activity against the MCF-7 human breast carcinoma cell line, highlighting the potential of such compounds in cancer therapy Abdelhamid et al., 2016.
Antimicrobial Applications
El Azab and Abdel-Hafez (2015) developed novel thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety, which were screened for in vitro antimicrobial activity. The compounds showed promising biological activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents El Azab & Abdel-Hafez, 2015.
Insecticidal Properties
Research by Fadda et al. (2017) explored the synthesis of heterocycles incorporating a thiadiazole moiety, showing insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This demonstrates the compound's utility in developing novel insecticides Fadda et al., 2017.
Synthesis of Derivatives with Varied Biological Activities
The versatility of the compound extends to the synthesis of various derivatives with potential biological activities. For instance, Annareddygari et al. (2022) demonstrated the efficient synthesis of thiazole fused triazolo[4,5-d]pyrimidin-7-ones, showing potent inhibition against several pathogenic microorganisms, underscoring the compound's broad applicability in medicinal chemistry Annareddygari et al., 2022.
Mécanisme D'action
Propriétés
IUPAC Name |
N-cyclopentyl-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S3/c1-11-6-2-5-9-13(11)23-16-15(28-19(23)26)17(25)22-18(21-16)27-10-14(24)20-12-7-3-4-8-12/h2,5-6,9,12H,3-4,7-8,10H2,1H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBUVJYQRPNTTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4CCCC4)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2481961.png)
![2-(4-Oxoquinazolin-3-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2481964.png)
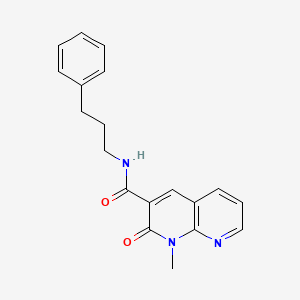
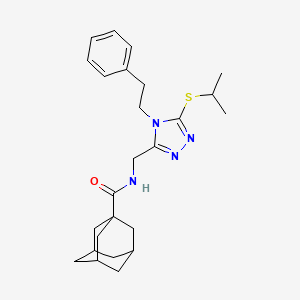
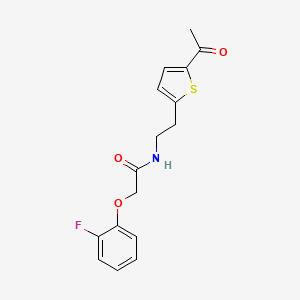
![ethyl 2-{[(4H-1,2,4-triazol-4-ylamino)carbothioyl]amino}acetate](/img/structure/B2481971.png)
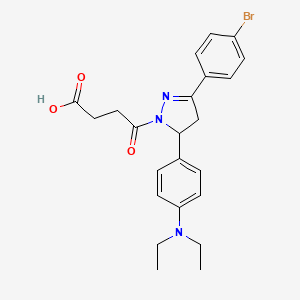
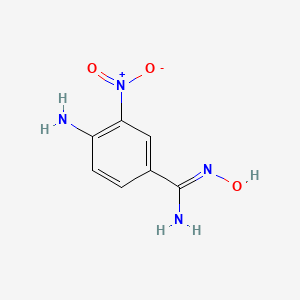
![N-(4-butylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2481975.png)
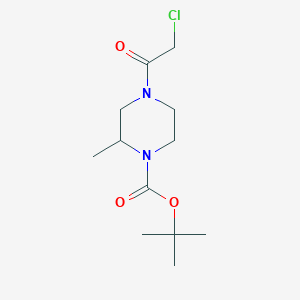
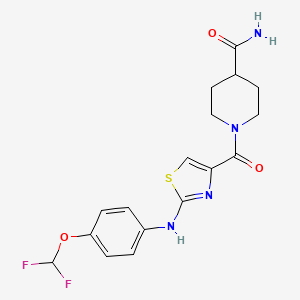
![1-[(2-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2481981.png)
